molecular formula C19H17FN2O4 B11168112 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11168112
M. Wt: 356.3 g/mol
InChI Key: JUPFHEXYZSGWAG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the fluorophenyl group, and the construction of the pyrrolidine ring. Common reagents used in these reactions include:

    Benzodioxin Formation: This step may involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Fluorophenyl Introduction: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of enzymes involved in key biochemical pathways.

    Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the fluorophenyl group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H17FN2O4

Molecular Weight

356.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17FN2O4/c20-13-1-4-15(5-2-13)22-11-12(9-18(22)23)19(24)21-14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,12H,7-9,11H2,(H,21,24)

InChI Key

JUPFHEXYZSGWAG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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